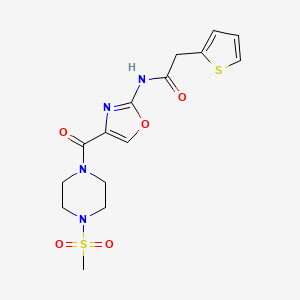

N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

Propriétés

IUPAC Name |

N-[4-(4-methylsulfonylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5S2/c1-26(22,23)19-6-4-18(5-7-19)14(21)12-10-24-15(16-12)17-13(20)9-11-3-2-8-25-11/h2-3,8,10H,4-7,9H2,1H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQGFPSFEOITEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=COC(=N2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound with potential pharmaceutical applications. This compound belongs to the class of heterocyclic compounds, which are characterized by the presence of rings that contain at least two different elements. Its molecular formula is , and it has a molecular weight of 398.5 g/mol .

Chemical Structure and Properties

The compound features various functional groups that contribute to its biological activity, including:

- Piperazine moiety : Known for its pharmacological properties.

- Oxazole ring : Associated with antimicrobial and anticancer activities.

- Thiophene group : Often linked to various biological activities, including anti-inflammatory and anticancer effects.

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The reaction conditions must be optimized for yield and purity, often utilizing solvents such as dichloromethane or dimethylformamide.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide exhibit significant anticancer activity. For instance, related piperazine derivatives have shown potential in inducing apoptosis in tumor cells through various mechanisms, including inhibition of key signaling pathways and modulation of cellular localization of phosphoproteins .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study involving similar compounds demonstrated that specific substitutions on the piperazine ring significantly enhanced anticancer efficacy against various cell lines, including Mia PaCa-2 and PANC-1. The study highlighted the importance of the oxazole and thiophene substitutions in modulating biological activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In related studies, heterocyclic compounds containing thiophene rings have been evaluated for their efficacy against microbial strains such as Staphylococcus aureus and Candida albicans. These studies often employ disk diffusion methods to assess antimicrobial activity, revealing promising results for compounds with similar scaffolds .

Enzyme Inhibition Studies

Inhibition assays targeting various enzymes have also been conducted. For example, compounds with similar structures have been tested against carbonic anhydrases (CAs), showing significant inhibitory effects. This suggests that N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide may also exhibit enzyme inhibitory properties relevant to its therapeutic potential .

Research Findings Summary

Comparaison Avec Des Composés Similaires

Key Structural Features

The compound’s uniqueness lies in the combination of oxazole , methylsulfonyl-piperazine , and thiophene-acetamide motifs. Below is a comparison with structurally related compounds:

Key Observations :

- Piperazine Modifications : The target compound’s methylsulfonyl-piperazine differs from analogues with cyclopropylcarbonyl () or dichlorobenzothiophene () groups. Sulfonyl groups improve solubility and metabolic stability compared to bulkier substituents.

- Heterocyclic Core: The oxazole ring in the target contrasts with benzothiazole (), thiadiazole (), or thiazole () in analogues.

- Acetamide Substituents : The thiophen-2-yl group offers distinct electronic properties compared to chlorophenyl () or fluorophenyl () moieties, influencing target selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : Start with the oxazole core functionalization using coupling reagents like EDCI/HOBt for amide bond formation between the piperazine and oxazole moieties. Introduce the methylsulfonyl group via nucleophilic substitution (e.g., using methanesulfonyl chloride in DCM with a tertiary amine base). Monitor reaction progress via TLC or LC-MS. Optimize solvent polarity (e.g., DMF for solubility) and temperature (e.g., 50–70°C for cyclization steps) to improve yields .

- Characterization : Confirm purity via HPLC (≥95%) and structural identity using / NMR (e.g., methylsulfonyl protons at δ 3.1–3.3 ppm) and HRMS .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

- Key Signals :

- IR : Stretch at ~1670 cm (amide C=O) and ~1150 cm (S=O of methylsulfonyl).

- NMR : Thiophene protons (δ 7.2–7.4 ppm), oxazole protons (δ 8.1–8.3 ppm), and piperazine protons (δ 3.4–3.6 ppm).

- MS/MS : Fragmentation patterns (e.g., loss of methylsulfonyl group [–SOCH] at m/z 96) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the methylsulfonyl-piperazine moiety?

- Approach :

- Substituent Variation : Replace methylsulfonyl with sulfonamide, acetyl, or aryl groups to assess steric/electronic effects on target binding.

- Biological Assays : Test derivatives against relevant targets (e.g., kinases, GPCRs) using in vitro inhibition assays (IC determination) .

- Data Interpretation : Correlate substituent bulk (e.g., LogP values) with activity trends. For example, bulky groups may reduce cell permeability but enhance target specificity .

Q. How can computational modeling predict binding modes of this compound to enzymes like carbonic anhydrase or kinase targets?

- Protocol :

Docking : Use AutoDock Vina to model interactions between the methylsulfonyl group and conserved lysine/arginine residues in enzyme active sites.

MD Simulations : Run 100 ns simulations in GROMACS to assess stability of hydrogen bonds (e.g., between the oxazole ring and catalytic aspartate).

Free Energy Calculations : Apply MM-PBSA to estimate binding affinity changes upon piperazine modification .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC values)?

- Troubleshooting :

- Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for kinase inhibition).

- Metabolic Stability : Test compound stability in liver microsomes to identify confounding factors like rapid degradation .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics .

Methodological Challenges

Q. How can researchers mitigate solubility issues during in vitro assays?

- Solutions :

- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.

- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) for physiological compatibility.

- Pro-drug Design : Introduce hydrolyzable esters (e.g., acetoxymethyl) to enhance aqueous solubility .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

- Tools :

- UHPLC-QTOF : Identify degradation products (e.g., hydrolysis of the acetamide group) with high-resolution mass accuracy.

- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B guidelines), and acidic/basic conditions to profile stability .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.